2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a quinazolinone and isoindole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common synthetic route includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . The structure of the synthesized compound is confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the quinazolinone or isoindole moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.
Comparison with Similar Compounds
Similar compounds to 2-[2-methoxy-5-(4-oxo-3-phenyl-1,2,3,4-tetrahydroquinazolin-2-yl)benzyl]-1H-isoindole-1,3(2H)-dione include other quinazolinone and isoindole derivatives. These compounds share similar structural features but may differ in their biological activities and applications. For example, other quinazolinone derivatives have been studied for their antiviral, anticancer, and antimicrobial activities
Properties
IUPAC Name |
2-[[2-methoxy-5-(4-oxo-3-phenyl-1,2-dihydroquinazolin-2-yl)phenyl]methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23N3O4/c1-37-26-16-15-19(17-20(26)18-32-28(34)22-11-5-6-12-23(22)29(32)35)27-31-25-14-8-7-13-24(25)30(36)33(27)21-9-3-2-4-10-21/h2-17,27,31H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWTWGCVAHTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)CN5C(=O)C6=CC=CC=C6C5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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